AB-MECA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H21N7O4 |

|---|---|

Molecular Weight |

399.4 g/mol |

IUPAC Name |

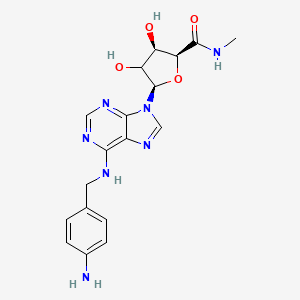

(2S,3R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide |

InChI |

InChI=1S/C18H21N7O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-2-4-10(19)5-3-9/h2-5,7-8,12-14,18,26-27H,6,19H2,1H3,(H,20,28)(H,21,22,23)/t12-,13?,14+,18-/m1/s1 |

InChI Key |

LDYMCRRFCMRFKB-FEWYLQRLSA-N |

Isomeric SMILES |

CNC(=O)[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O |

Canonical SMILES |

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O |

Synonyms |

AB-MECA N(6)-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AB-MECA

For Researchers, Scientists, and Drug Development Professionals

Abstract

AB-MECA, or N⁶-(4-Aminobenzyl)-9-[5-(methylcarbamoyl)-β-D-ribofuranosyl]adenine, is a potent and selective agonist for the A₃ adenosine receptor (A₃AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. The A₃AR is notably overexpressed in inflammatory and cancer cells, positioning it as a promising therapeutic target. This compound exerts its effects through a multi-faceted mechanism of action, primarily initiated by its binding to the A₃AR. This interaction triggers a cascade of intracellular signaling events, leading to the modulation of key cellular pathways involved in inflammation, apoptosis, and cell cycle regulation. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, detailing its receptor binding profile, downstream signaling pathways, and cellular effects. It includes a compilation of quantitative data, detailed experimental protocols for studying its activity, and visual diagrams of the key signaling cascades.

Receptor Binding and Affinity

This compound demonstrates high affinity and selectivity for the human A₃ adenosine receptor. The binding characteristics have been determined through various radioligand binding assays, which are crucial for understanding its potency and specificity.

Data Presentation: Binding Affinities of this compound and Related Compounds

| Compound | Receptor Subtype | Cell Line | Kᵢ (nM) | Kₑ (nM) | Reference |

| This compound | Human A₃AR | CHO | 430.5 | [1] | |

| [¹²⁵I]this compound | Rat A₃AR | CHO | 1.48 | [2][3] | |

| [¹²⁵I]this compound | Rat A₃AR | RBL-2H3 | 3.61 | [3] | |

| [¹²⁵I]this compound | Rat A₁AR | COS-7 | 3.42 | [2] | |

| [¹²⁵I]this compound | Canine A₂ₐAR | COS-7 | 25.1 | [2] | |

| IB-MECA | Human A₃AR | 1.8 | |||

| IB-MECA | Human A₁AR | 51 | |||

| IB-MECA | Human A₂ₐAR | 2900 | |||

| Cl-IB-MECA | Human A₃AR | 1.4 |

Kᵢ: Inhibition constant, a measure of the affinity of a ligand for a receptor in a competition binding assay. A lower Kᵢ value indicates a higher affinity. Kₑ: Equilibrium dissociation constant, representing the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kₑ value indicates a higher affinity.

Core Signaling Pathways

Upon binding to the A₃AR, this compound initiates a cascade of intracellular signaling events. The A₃AR primarily couples to inhibitory G proteins (Gᵢ), leading to the modulation of several key downstream pathways.

Inhibition of the cAMP/PKA Pathway and Regulation of the Wnt Signaling Pathway

The canonical signaling pathway activated by this compound involves the Gᵢ protein-mediated inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently reduces the activity of Protein Kinase A (PKA).

This initial event triggers a cascade that influences the Wnt signaling pathway, which is crucial for cell proliferation. The key steps are:

-

Inhibition of PKA and PKB/Akt: Reduced cAMP levels lead to the inhibition of both PKA and Protein Kinase B (PKB/Akt).

-

Activation of GSK-3β: The inhibition of PKA and PKB/Akt results in the dephosphorylation and activation of Glycogen Synthase Kinase 3β (GSK-3β).

-

Degradation of β-catenin: Active GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.

-

Downregulation of Target Genes: The reduction in nuclear β-catenin leads to the decreased expression of its target genes, including the proto-oncogene c-myc and the cell cycle regulator cyclin D1. This ultimately results in the inhibition of cancer cell growth.

References

An In-depth Technical Guide to the Adenosine A3 Receptor Agonist AB-MECA

This technical guide provides a comprehensive overview of N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine (AB-MECA), a significant agonist for the A3 adenosine receptor (A3AR). Tailored for researchers, scientists, and professionals in drug development, this document delves into its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization.

Introduction

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that has garnered significant interest as a therapeutic target for a range of conditions, including cancer, inflammatory disorders, and ischemic injuries.[1][2] Unlike other adenosine receptor subtypes, the A3AR is often overexpressed in tumor and inflammatory cells while maintaining low expression levels in normal tissues, making it an attractive target for selective drug action.[2][3] this compound is a potent agonist for the A3AR, serving as a critical tool in preclinical research to elucidate the receptor's physiological and pathophysiological roles.[4][5] Its derivatives, such as IB-MECA (Piclidenoson) and Cl-IB-MECA (Namodenoson), have advanced to clinical trials for various indications.[3][6]

Pharmacology and Mechanism of Action

This compound exerts its effects by binding to and activating the A3AR, which primarily couples to inhibitory G proteins (Gαi/o) and, to a lesser extent, Gq proteins.[7][8] This dual coupling initiates a complex network of intracellular signaling cascades that mediate diverse cellular responses.

Key Signaling Pathways:

-

Gαi-Mediated Pathway (Canonical): The primary signaling mechanism involves the coupling of the A3AR to Gαi proteins.[1] Upon activation by an agonist like this compound, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a significant decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1] This reduction in cAMP levels lowers the activity of Protein Kinase A (PKA), thereby modulating the phosphorylation and activity of downstream targets involved in inflammation and cell growth.[1][9]

-

Gq-Mediated Pathway: A3AR activation can also stimulate the Gq pathway, which activates Phospholipase C (PLC).[7] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This process leads to an increase in intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC).[7]

-

MAPK/ERK Pathway: Activation of the A3AR has been shown to stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[3][10] This pathway is crucial for regulating cellular processes like proliferation and differentiation.

-

PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, essential for promoting cell survival and inhibiting apoptosis, can also be activated by A3AR agonists.[1][9]

-

Wnt Signaling Pathway: In some contexts, particularly in cancer cells, A3AR activation has been linked to the modulation of the Wnt signaling pathway. By inhibiting PKA and subsequently decreasing the phosphorylation of glycogen synthase kinase 3 beta (GSK-3β), A3AR agonism can lead to the degradation of β-catenin, resulting in the downregulation of target genes like c-myc and cyclin D1 that are critical for cell proliferation.[9]

Quantitative Pharmacological Data

The pharmacological profile of an A3AR agonist is defined by its binding affinity (Ki) and functional potency (EC50). This compound and its analogs are characterized by high affinity and selectivity for the human A3AR compared to other adenosine receptor subtypes.

Table 1: Binding Affinity (Ki) of A3AR Agonists at Human Adenosine Receptors

| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | A3 Selectivity vs A1 | A3 Selectivity vs A2A |

|---|---|---|---|---|---|

| This compound | - | - | 430.5[4] | - | - |

| IB-MECA | 51 | 2900 | 1.8 | ~28-fold | ~1611-fold |

| Cl-IB-MECA | - | - | 1.4 | - | - |

| [¹²⁵I]I-AB-MECA | - | - | 0.59 (Kd)[8][11] | - | - |

Note: Data compiled from multiple sources. Values can vary based on experimental conditions. A lower Ki value indicates higher binding affinity.

Table 2: Functional Potency (EC50) of A3AR Agonists

| Agonist | Assay Type | Cell Line | Measured Effect | EC50 Value |

|---|---|---|---|---|

| IB-MECA | ERK1/2 Activation | Human Ciliary Muscle Cells | Increase in ERK1/2 phosphorylation | 12 nM[10] |

| 2-Cl-IB-MECA | cAMP Inhibition | A3AR Reporter Cell Line | Inhibition of cAMP production | 0.33 nM[6] |

Note: EC50 is the concentration of an agonist that provides 50% of the maximal response.[12][13] A lower EC50 value indicates higher potency.

Key Experimental Protocols

Robust and reproducible assays are essential for characterizing A3AR agonists. The most common methods include radioligand binding assays to determine affinity and functional assays to measure biological response.

This assay directly measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]PSB-11 or [¹²⁵I]I-AB-MECA) for binding to the A3AR.[14][15] The output is used to calculate the inhibitor constant (Ki) of the test compound.

Detailed Methodology:

-

Membrane Preparation: Culture cells stably expressing the human A3AR (e.g., HEK293 or CHO cells). Harvest the cells, homogenize them in a buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer and determine the protein concentration.[7]

-

Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (e.g., ~10 nM [³H]PSB-11), and varying concentrations of the unlabeled test compound.[7][15]

-

Incubation: Add the prepared cell membranes (e.g., 15 µg protein per well) to initiate the binding reaction. Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 10°C) to reach equilibrium.[7][15]

-

Termination and Separation: Terminate the reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Detection: Add scintillation fluid to the dried filter plate and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

For the Gαi-coupled A3AR, a common functional assay measures the inhibition of adenylyl cyclase activity, which is observed as a decrease in intracellular cAMP.[14] This assay determines an agonist's potency (EC50) and efficacy.

Detailed Methodology:

-

Cell Culture: Use a cell line stably expressing the human A3AR (e.g., CHO-K1 or HEK293 cells).[7] Seed the cells into 96- or 384-well plates and allow them to attach overnight.

-

Assay Protocol:

-

Replace the culture medium with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[7]

-

Add varying concentrations of the test agonist (e.g., this compound) to the wells.

-

Stimulate adenylyl cyclase with a fixed concentration of an activator like forskolin. This raises the basal cAMP level, making the inhibitory effect of the A3AR agonist measurable.[7][14]

-

Incubate for a specified period (e.g., 15-30 minutes) at room temperature or 37°C.[1]

-

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, such as:

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the agonist. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the EC50 value.[1]

In vivo studies are critical for evaluating the therapeutic potential of A3AR agonists in a whole-organism context. A typical design involves administering the compound to an animal model of a specific disease (e.g., inflammation, cancer) and assessing relevant outcomes.[17][18]

General Workflow:

-

Model Selection: Choose an appropriate animal model that recapitulates the human disease of interest (e.g., collagen-induced arthritis in mice for rheumatoid arthritis, or a xenograft model for cancer).[17][18][19]

-

Group Allocation: Randomly assign animals to different treatment groups: Vehicle Control, Positive Control (standard-of-care drug, if applicable), and one or more dose levels of the A3AR agonist.[20]

-

Administration: Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule (e.g., once daily for 14 days).

-

Monitoring and Endpoints: Monitor the animals for clinical signs of disease progression and general health. At the end of the study, collect relevant biological samples (e.g., blood, tissues) for analysis.

-

Outcome Assessment: Measure primary and secondary endpoints. For an inflammation model, this could include measuring paw swelling, scoring arthritis severity, and quantifying inflammatory cytokine levels (e.g., TNF-α) in serum or tissue via ELISA.[17] For a cancer model, this would involve measuring tumor volume over time.[21]

-

Data Analysis: Use appropriate statistical methods to compare the outcomes between treatment groups and determine the efficacy of the A3AR agonist.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound,cas:152918-26-8 - Ruixibiotech [ruixibiotech.com]

- 5. abmole.com [abmole.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. benchchem.com [benchchem.com]

- 8. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evidence for involvement of Wnt signaling pathway in IB-MECA mediated suppression of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Explain what is EC50? [synapse.patsnap.com]

- 13. EC50 - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Pharmacological Study of A3 Adenosine Receptor agonist (AB Meca) in Xenograft Lung Cancer Model in Mice through In Silico and In Vivo Approach: Targeting TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ichor.bio [ichor.bio]

- 19. Tackling In Vivo Experimental Design [modernvivo.com]

- 20. researchgate.net [researchgate.net]

- 21. benthamscience.com [benthamscience.com]

The Adenosine A3 Receptor Agonist AB-MECA: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Applications and Methodologies Involving AB-MECA.

This compound, or 1-[6-[[(4-aminophenyl)methyl]amino]-9H-purin-9-yl]-1-deoxy-N-methyl-β-D-ribofuranuronamide, is a potent and selective agonist for the A3 adenosine receptor (A3AR). Its utility in research is primarily centered on the elucidation of A3AR signaling pathways and the exploration of their roles in various physiological and pathophysiological processes. This guide provides a comprehensive overview of the research applications of this compound, including its mechanism of action, relevant signaling pathways, quantitative data, and detailed experimental protocols.

Core Mechanism of Action and Research Applications

This compound selectively binds to and activates the A3 adenosine receptor, a G protein-coupled receptor (GPCR). The A3AR is of significant interest to researchers due to its low expression in normal tissues and upregulation in inflammatory and cancerous cells. This differential expression makes it a promising therapeutic target.

The primary research applications of this compound include:

-

Studying A3AR Signaling: this compound is instrumental in dissecting the complex intracellular signaling cascades initiated by A3AR activation.

-

Anti-inflammatory Research: It is widely used to investigate the anti-inflammatory properties of A3AR activation, particularly its role in modulating cytokine production, such as inhibiting tumor necrosis factor-alpha (TNF-α).

-

Cancer Research: Researchers utilize this compound to explore the potential of A3AR as a target for cancer therapy, owing to its ability to induce apoptosis and inhibit the growth of tumor cells.

-

Cardioprotection Studies: this compound is employed in models of ischemia-reperfusion injury to understand the cardioprotective effects of A3AR activation.

-

Radioligand Binding Assays: The iodinated form of this compound, [¹²⁵I]I-AB-MECA, is a critical tool for characterizing the A3AR, including receptor density and binding affinity studies.[1]

Quantitative Data: Binding Affinities and Functional Potency

The following table summarizes the binding affinities (Ki) of this compound and related A3AR agonists. It is important to note that EC50 and IC50 values are highly dependent on the specific cell system and assay conditions.

| Compound | Receptor Subtype | Species | Cell Line | Ki (nM) | Reference |

| This compound | Human A3 | Human | CHO | 430.5 | [2][3][4] |

| Rat A1 | Rat | COS-7 | 3.42 | [2] | |

| Rat A3 | Rat | CHO | 1.48 | [2] | |

| Canine A2a | Canine | COS-7 | 25.1 | [2] | |

| IB-MECA | Human A3 | Human | 1.1 | [5] | |

| Human A1 | Human | 54 | [5] | ||

| Human A2A | Human | 56 | [5] | ||

| Cl-IB-MECA | Human A3 | Human | 0.33 | [6] | |

| Human A1 | Human | 820 | [6] | ||

| Human A2A | Human | 470 | [6] |

Signaling Pathways of the A3 Adenosine Receptor

Activation of the A3AR by this compound initiates multiple downstream signaling cascades. The receptor primarily couples to inhibitory G proteins (Gi/o) and, in some cellular contexts, to Gq proteins.

Gi-Mediated Pathway: Inhibition of Adenylyl Cyclase

The canonical signaling pathway involves the Gi-mediated inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently attenuates the activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of AB-MECA: A Technical Guide for Researchers

An In-depth Whitepaper on the Adenosine A3 Receptor Agonist AB-MECA for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, or N6-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine, is a potent and selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, cancer, and cardiac ischemia. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes detailed experimental protocols for its synthesis and for in vitro assays used to determine its binding affinity and functional activity at adenosine receptor subtypes. Quantitative data are presented in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document serves as a valuable resource for researchers and professionals involved in drug discovery and development targeting the A3 adenosine receptor.

Introduction

The discovery of distinct adenosine receptor subtypes (A1, A2A, A2B, and A3) has spurred the development of selective agonists and antagonists to elucidate their physiological roles and therapeutic potential. The A3 adenosine receptor, cloned in the early 1990s, has emerged as a particularly interesting drug target due to its low expression in normal tissues and upregulation in inflammatory and cancer cells. This differential expression profile suggests that A3AR agonists could offer a therapeutic window with limited side effects.

This compound was developed as part of a research effort to create potent and selective ligands for the A3AR. It is a derivative of adenosine, modified at the N6 and C5' positions, which have been identified as key for conferring A3AR selectivity. Its discovery has been instrumental in characterizing the A3AR and exploring its therapeutic potential in various disease models.

Discovery and Structure-Activity Relationship

The development of this compound was a result of systematic structure-activity relationship (SAR) studies of adenosine analogs. Researchers found that modifications at the N6 and 5' positions of the adenosine scaffold could significantly influence selectivity for the A3 receptor.[1][2] The synthesis of a series of N6-benzyladenosine-5'-uronamides led to the identification of compounds with high affinity and selectivity for the A3AR.[1][2]

This compound, with a 4-aminobenzyl group at the N6 position and a methylcarboxamido group at the 5' position, emerged as a potent A3AR agonist. The 4-amino group on the benzyl ring also provides a site for radioiodination, leading to the development of [¹²⁵I]I-AB-MECA, a crucial tool for radioligand binding assays.[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from adenosine. A common strategy involves the Dimroth rearrangement of an N1-alkylated adenosine derivative.[4] The following is a generalized synthetic scheme based on published methods for similar N6-substituted adenosine-5'-uronamides.[4][5]

Scheme 1: Generalized Synthesis of this compound

Caption: Generalized synthetic route to this compound.

Experimental Protocol: Synthesis of N6-(4-Aminobenzyl)adenosine-5'-N-methyluronamide (this compound)

This protocol is a representative example based on the synthesis of similar compounds.[4][5]

-

Protection of Ribose Hydroxyls: Adenosine is treated with a suitable protecting group, such as acetone in the presence of an acid catalyst, to protect the 2' and 3'-hydroxyl groups as an acetonide.

-

Oxidation of the 5'-Hydroxyl Group: The free 5'-hydroxyl group is oxidized to a carboxylic acid using an oxidizing agent like pyridinium chlorochromate (PCC).

-

Amidation: The resulting carboxylic acid is then coupled with methylamine to form the 5'-N-methyluronamide. This can be achieved using standard peptide coupling reagents.

-

N1-Alkylation: The N1 position of the adenine ring is alkylated with 4-nitrobenzyl bromide.

-

Dimroth Rearrangement: The N1-substituted intermediate is treated with a base (e.g., aqueous sodium hydroxide) to induce a Dimroth rearrangement, which transfers the 4-nitrobenzyl group from the N1 to the N6 position.

-

Reduction of the Nitro Group: The nitro group on the benzyl ring is reduced to an amino group, typically by catalytic hydrogenation (e.g., H₂ over Pd/C).

-

Deprotection: The protecting groups on the ribose hydroxyls are removed under acidic conditions to yield the final product, this compound.

-

Purification: The final compound is purified by chromatography (e.g., silica gel column chromatography or HPLC).

Quantitative Data

The following tables summarize the binding affinity and functional potency of this compound and its radiolabeled analog at human adenosine receptor subtypes.

Table 1: Binding Affinity of this compound and Analogs at Human Adenosine Receptors

| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Reference(s) |

| This compound | - | - | - | 430.5 | [6] |

| [¹²⁵I]I-AB-MECA | 3.42 (rat) | 25.1 (canine) | - | 1.48 (rat) | [3] |

| IB-MECA | 54 | 56 | - | 1.1 | [7] |

| Cl-IB-MECA | - | - | - | 3.5 | [7] |

Note: Data for different species are indicated where human data was not available in the cited source.

Table 2: Functional Potency of this compound and Analogs at Human Adenosine Receptors

| Compound | Assay | Receptor | EC50 (nM) | Emax (%) | Reference(s) |

| This compound | cAMP Inhibition | A3 | - | - | [3] |

| IB-MECA | cAMP Inhibition | A3 | ~10-100 | - | [8] |

| Cl-IB-MECA | cAMP Inhibition | A3 | 67 | 100 | [9] |

| NECA | cAMP Production | A2A | 12.8 | 100 | [1] |

| NECA | cAMP Production | A2B | 1700 | 100 | [10] |

Experimental Protocols

Radioligand Binding Assay

This protocol describes a typical radioligand binding assay to determine the affinity of a test compound for adenosine receptors.

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the adenosine receptor subtype of interest (e.g., CHO or HEK293 cells stably expressing the human A1, A2A, or A3 receptor).

-

Assay Buffer: A suitable buffer is used, typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and adenosine deaminase (to remove endogenous adenosine).

-

Incubation: A constant concentration of a suitable radioligand (e.g., [³H]DPCPX for A1, [³H]CGS21680 for A2A, or [¹²⁵I]I-AB-MECA for A3) is incubated with the membranes in the presence of increasing concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-selective agonist (e.g., NECA). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

This protocol measures the ability of an A3AR agonist to inhibit adenylyl cyclase activity.

-

Cell Culture: Cells stably expressing the human A3AR (e.g., CHO-K1 or HEK293) are cultured to an appropriate confluency.

-

Assay Medium: Cells are washed and incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Cells are treated with varying concentrations of the A3AR agonist in the presence of a fixed concentration of forskolin (an adenylyl cyclase activator).

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a commercially available assay kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: The percentage inhibition of forskolin-stimulated cAMP accumulation is plotted against the agonist concentration to determine the EC50 and Emax values.

Signaling Pathways

Activation of the A3 adenosine receptor by this compound initiates a cascade of intracellular signaling events, primarily through its coupling to Gi/o proteins. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP levels affects the activity of protein kinase A (PKA) and downstream effectors. Additionally, A3AR activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and Wnt/β-catenin pathways.

Caption: Key signaling pathways activated by this compound.

Experimental Workflow

The development and characterization of a novel adenosine receptor agonist like this compound typically follows a structured experimental workflow, from initial chemical synthesis to in vivo testing.

Caption: General experimental workflow for this compound.

Conclusion

This compound has proven to be an invaluable pharmacological tool for investigating the role of the A3 adenosine receptor in health and disease. Its high potency and selectivity have enabled significant advances in our understanding of A3AR signaling and its potential as a therapeutic target. This technical guide provides a comprehensive resource for researchers, consolidating key information on the discovery, synthesis, and characterization of this compound. The detailed protocols and compiled data will aid in the design and execution of future studies aimed at developing novel A3AR-targeted therapeutics.

References

- 1. Adenosine A2A receptor dynamics studied with the novel fluorescent agonist Alexa488-APEC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AB-MECA in Cancer Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-MECA (N6-(4-Aminobenzyl)adenosine-5′-N-methylcarboxamide) is a selective agonist of the A3 adenosine receptor (A3AR). The A3AR is gaining significant attention in oncology as it is often overexpressed in various tumor cells compared to normal tissues, making it a promising target for cancer therapy. Activation of A3AR by agonists like this compound and its analogs, such as IB-MECA and Cl-IB-MECA, has been shown to induce apoptosis in a variety of cancer cell lines. This technical guide provides an in-depth overview of the mechanisms, experimental protocols, and signaling pathways involved in this compound-induced cancer cell apoptosis.

Core Mechanism of Action

This compound exerts its pro-apoptotic effects primarily through the activation of the A3 adenosine receptor. This initiates a cascade of intracellular events that converge on the intrinsic, or mitochondrial, pathway of apoptosis. The key events include the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade. Furthermore, studies on A3AR agonists have revealed a complex interplay with crucial cell survival signaling pathways, namely the PI3K/Akt and MAPK/ERK pathways.

Quantitative Data on the Effects of A3AR Agonists

While specific quantitative data for this compound is limited in publicly available literature, its closely related and extensively studied analogs, IB-MECA and Cl-IB-MECA, provide valuable insights into the expected potency and efficacy of A3AR agonists. The following tables summarize representative quantitative data for these compounds in various cancer cell lines. This information can serve as a valuable reference for designing experiments with this compound.

Table 1: IC50 Values of A3AR Agonists in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| IB-MECA | Prostate Cancer (PC-3) | Prostate | ~15-50 | [1] |

| IB-MECA | Hepatocellular Carcinoma (HepG2) | Liver | ~10-50 | [1] |

| Cl-IB-MECA | Glioma (A172) | Brain | Dose-dependent inhibition | [2] |

| IB-MECA | Ovarian Cancer (OVCAR-3) | Ovarian | Dose-dependent inhibition | [3] |

| IB-MECA | Ovarian Cancer (Caov-4) | Ovarian | Dose-dependent inhibition | [3] |

| IB-MECA | Breast Cancer (MCF-7) | Breast | ≥10 | [4] |

| Cl-IB-MECA | Leukemia (HL-60) | Leukemia | ≥10 | [4] |

Note: The cytotoxic effects of A3AR agonists are often observed at micromolar concentrations and are dependent on the specific cell line and experimental conditions.

Table 2: Apoptosis Induction by A3AR Agonists

| Compound | Cell Line | Concentration | Time (h) | Apoptosis (%) | Citation |

| IB-MECA | Ovarian Cancer (OVCAR-3) | Not Specified | Not Specified | Significant increase | [3] |

| Cl-IB-MECA | Glioma (A172) | Dose- and time-dependent | Not Specified | Significant increase | [2] |

| AZD6244 (MEK inhibitor) | Lung Cancer (Calu-6) | 3 µM | 72 | 38.6 | [5] |

| AZD6244 (MEK inhibitor) | Lung Cancer (H3122) | 3 µM | 72 | 29.8 | [5] |

Note: The percentage of apoptotic cells is highly variable and depends on the assay used, concentration of the compound, and the duration of treatment. The data for AZD6244 is included to provide a quantitative example of apoptosis induction in cancer cells.

Table 3: Modulation of Bcl-2 Family Proteins by A3AR Agonists

| Compound | Cell Line | Effect on Bax | Effect on Bcl-2 | Bax/Bcl-2 Ratio | Citation |

| IB-MECA | Ovarian Cancer (OVCAR-3) | Upregulation | Downregulation | Increased | [3] |

| IB-MECA | Ovarian Cancer (Caov-4) | Upregulation | Downregulation | Increased | [3] |

| IB-MECA | Prostate Cancer | Upregulation | Downregulation | Increased | [6] |

| CCM | Glioblastoma (U87MG) | Increase | Decrease | Increased by 249% (at 50 µM) | [4] |

Note: The ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins is a critical determinant of cell fate. An increase in the Bax/Bcl-2 ratio favors apoptosis.

Signaling Pathways

The pro-apoptotic signaling initiated by this compound binding to the A3AR is multifaceted. The following diagrams illustrate the key pathways involved.

Caption: this compound induced apoptosis signaling pathway.

Caption: General experimental workflow for studying this compound.

Detailed Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. It is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Harvesting: Harvest cells after treatment with this compound. For adherent cells, use a gentle cell dissociation solution.

-

Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Caspase Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

Materials:

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Treated and control cells in a 96-well white-walled plate

-

Luminometer

Protocol:

-

Assay Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing 100 µL of cells in culture medium.

-

Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of caspase activity.

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways.

Materials:

-

Treated and control cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse the cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

Gel Electrophoresis: Separate 20-40 µg of protein from each sample by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Conclusion

This compound and other A3AR agonists represent a promising class of targeted therapies for cancer treatment. Their ability to selectively induce apoptosis in cancer cells through the modulation of well-defined signaling pathways makes them attractive candidates for further drug development. This technical guide provides a framework for researchers to investigate the pro-apoptotic role of this compound, from assessing its cytotoxic effects to elucidating the underlying molecular mechanisms. The provided protocols and pathway diagrams serve as a starting point for designing and conducting comprehensive studies in this exciting area of cancer research.

References

- 1. Signaling Pathways That Control Apoptosis in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. The interaction mechanism between autophagy and apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-inflammatory Properties of AB-MECA

For Researchers, Scientists, and Drug Development Professionals

Abstract

AB-MECA, a selective agonist of the A3 adenosine receptor (A3AR), has demonstrated significant anti-inflammatory properties across a range of preclinical models. Its mechanism of action is primarily centered on the activation of the A3AR, a G-protein coupled receptor, which initiates a signaling cascade leading to the modulation of key inflammatory pathways. Notably, this compound and its analogs, such as IB-MECA (Piclidenoson) and Cl-IB-MECA (Namodenoson), have been shown to suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). This is achieved through the inhibition of the NF-κB and PI3K/Akt signaling pathways. This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, detailing its mechanism of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing the involved signaling pathways.

Core Mechanism of Action: A3 Adenosine Receptor Activation

The anti-inflammatory effects of this compound are mediated through its high-affinity binding to and activation of the A3 adenosine receptor (A3AR). The A3AR is a G-protein coupled receptor, primarily coupled to Gαi/o proteins.[1] Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This initial event triggers a cascade of downstream signaling events that ultimately culminate in the suppression of inflammatory responses. A key aspect of A3AR's role in inflammation is its differential expression; it is found at low levels in normal tissues but is overexpressed in inflammatory and cancerous cells, making it a targeted receptor for therapeutic intervention.[3]

Modulation of the NF-κB Signaling Pathway

A central mechanism by which this compound and its analogs exert their anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

The activation of A3AR by this compound leads to the downstream inhibition of IκB kinase (IKK).[5] IKK is responsible for phosphorylating the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm. By inhibiting IKK, this compound prevents the degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm and preventing its translocation to the nucleus.[2][6] This blockade of NF-κB activation results in a significant reduction in the transcription of pro-inflammatory genes.

Involvement of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial target in the anti-inflammatory action of A3AR agonists. This pathway is involved in cell survival, proliferation, and inflammation. Upon activation by various stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 then recruits and activates Akt (also known as Protein Kinase B).

Studies have shown that A3AR agonists, including thio-Cl-IB-MECA, inhibit the activation of the PI3K/Akt pathway in inflammatory conditions.[4][8] The inhibition of PI3K/Akt signaling contributes to the overall anti-inflammatory effect, likely through its interplay with the NF-κB pathway and other inflammatory mediators.[1][5]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and its analogs from various preclinical studies.

| Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | IC50 / EC50 | Reference |

| Piclidenoson (IB-MECA) | OVCAR-3 | Forskolin | cAMP Levels | EC50: 0.82 µM | [9] |

| Piclidenoson (IB-MECA) | Caov-4 | Forskolin | cAMP Levels | EC50: 1.2 µM | [9] |

| Piclidenoson (IB-MECA) | OVCAR-3 | - | Cell Viability | IC50: 32.14 µM | [9] |

| Piclidenoson (IB-MECA) | Caov-4 | - | Cell Viability | IC50: 45.37 µM | [9] |

| 2-Cl-IB-MECA | JoPaca-1 | - | Cell Viability | IC50: 25.26 ± 1.6 µM | [10] |

| 2-Cl-IB-MECA | Hep-3B | - | Cell Viability | IC50: 10.68 ± 1.1 µM | [10] |

| Compound | Animal Model | Inflammatory Condition | Treatment and Dose | Key Findings | Reference |

| Thio-Cl-IB-MECA | Mouse | LPS-induced Sepsis | - | Suppressed iNOS, IL-1β, and TNF-α levels in lung tissue. | [4][8] |

| IB-MECA | Rat | Adjuvant-Induced Arthritis | Orally, twice daily | Ameliorated clinical manifestations, reduced pannus and fibrosis formation, attenuated cartilage and bone destruction. | [5] |

| Piclidenoson (IB-MECA) | Human (Phase IIa Clinical Trial) | Rheumatoid Arthritis | 1.0 mg, twice daily for 12 weeks | 55.6% achieved ACR20, 33.3% achieved ACR50, 11.5% achieved ACR70. | [11] |

Detailed Experimental Protocols

In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol is designed to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (or analog)

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-1β, and IL-6

-

Reagents for Western blot analysis (antibodies for p-IKK, IκBα, p-Akt, Akt, and NF-κB p65)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis: For signaling pathway analysis, lyse the cells after a shorter incubation period (e.g., 30-60 minutes) with LPS. Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key signaling proteins. Visualize the protein bands using an appropriate detection system.

In Vivo: Adjuvant-Induced Arthritis (AIA) in Rats

This protocol describes the induction of arthritis in rats using Complete Freund's Adjuvant (CFA) to evaluate the anti-inflammatory efficacy of this compound.

Animals:

-

Lewis or Wistar rats (male or female, 6-8 weeks old)

Materials:

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

This compound (or analog) formulated for oral or intraperitoneal administration

-

Plethysmometer for paw volume measurement

-

Calipers for joint diameter measurement

Procedure:

-

Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw.

-

Treatment: Begin treatment with this compound at various doses on a prophylactic (from day 0) or therapeutic (from the onset of clinical signs, around day 10) regimen. Administer the compound daily via oral gavage or intraperitoneal injection. A vehicle control group should be included.

-

Clinical Assessment: Monitor the animals daily for clinical signs of arthritis. Measure the volume of both hind paws using a plethysmometer and the diameter of the ankle joints with calipers every other day. Calculate a clinical arthritis score based on the severity of erythema, swelling, and ankylosis of the joints (typically on a scale of 0-4 per paw).

-

Termination and Analysis: At the end of the study (e.g., day 21 or 28), euthanize the animals. Collect blood for serum cytokine analysis (TNF-α, IL-1β, IL-6). Excise the hind paws for histological examination to assess inflammation, pannus formation, cartilage damage, and bone erosion.

Visualization of Signaling Pathways and Workflows

Caption: this compound signaling pathway leading to anti-inflammatory effects.

Caption: Experimental workflow for in vitro anti-inflammatory assessment.

Caption: Experimental workflow for in vivo anti-inflammatory assessment.

Conclusion

This compound and its analogs represent a promising class of anti-inflammatory agents with a well-defined mechanism of action centered on the targeted activation of the A3 adenosine receptor. The preclinical data strongly support their ability to suppress pro-inflammatory cytokine production through the modulation of the NF-κB and PI3K/Akt signaling pathways. The differential expression of A3AR in inflamed tissues offers a therapeutic window for targeted intervention. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of a variety of inflammatory disorders. This technical guide provides a foundational understanding for researchers and drug development professionals interested in advancing the study and application of A3AR agonists as novel anti-inflammatory therapeutics.

References

- 1. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of Adenosine A3 Receptor Alleviates TNF-α-Induced Inflammation through Inhibition of the NF-κB Signaling Pathway in Human Colonic Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anti-inflammatory effect of A3 adenosine receptor agonists: a novel targeted therapy for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suppression of inflammation response by a novel A₃ adenosine receptor agonist thio-Cl-IB-MECA through inhibition of Akt and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IB-MECA, an A3 adenosine receptor agonist prevents bone resorption in rats with adjuvant induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 8. daneshyari.com [daneshyari.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Clinical evidence for utilization of the A3 adenosine receptor as a target to treat rheumatoid arthritis: data from a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

AB-MECA: A Technical Guide to Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and selectivity of N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine (AB-MECA), a key agonist for the A₃ adenosine receptor. This document summarizes quantitative binding data, details common experimental protocols, and visualizes critical pathways and concepts to support research and development efforts targeting adenosine receptors.

Quantitative Binding Affinity and Selectivity Data

This compound is recognized as a potent agonist with notable selectivity for the A₃ adenosine receptor (A₃R). Its binding affinity is typically characterized by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. The radiolabeled form, [¹²⁵I]this compound, is a high-affinity radioligand frequently used to characterize A₃ receptors.[1]

The binding affinity and selectivity of [¹²⁵I]this compound have been determined across various adenosine receptor subtypes and species. The data clearly demonstrates a preferential binding to the A₃ receptor compared to A₁ and A₂ₐ subtypes.

| Compound | Receptor Subtype | Species | Cell Line / Tissue | Binding Constant (Kd/Ki) | Reference |

| [¹²⁵I]this compound | A₃ | Rat | CHO Cells | 1.48 ± 0.33 nM (Kd) | [1] |

| [¹²⁵I]this compound | A₃ | Rat | RBL-2H3 Cells | 3.61 ± 0.30 nM (Kd) | [1] |

| [¹²⁵I]this compound | A₃ | Rat | Brain Membranes | 2.28 nM (Kd) | [2] |

| [¹²⁵I]this compound | A₃ | Sheep | COS-7 Cells | 4.36 ± 0.48 nM (Kd) | [1] |

| [¹²⁵I]I-AB-MECA | A₃ | Human | HEK293 Cells | 0.59 nM (Kd) | [3] |

| [¹²⁵I]this compound | A₁ | Rat | COS-7 Cells | 3.42 ± 0.43 nM (Kd) | [1] |

| [¹²⁵I]this compound | A₂ₐ | Canine | COS-7 Cells | 25.1 ± 12.6 nM (Kd) | [1] |

Note: While [¹²⁵I]I-AB-MECA is a widely used high-affinity radioligand for A₃ receptors, it has been shown to also bind to other subtypes in autoradiographic studies.[3] The selectivity of related compounds, such as IB-MECA and 2-Cl-IB-MECA, is often higher, with IB-MECA showing approximately 50-fold selectivity for rat A₃ vs A₁ or A₂ₐ receptors, and 2-Cl-IB-MECA displaying even greater selectivity.[4]

Experimental Protocols: Radioligand Binding Assay

Determining the binding affinity (Ki) of a test compound like this compound is commonly achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound to displace a radiolabeled ligand from its receptor.

Objective:

To determine the inhibition constant (Ki) of a test compound at a specific adenosine receptor subtype.

Materials:

-

Membrane Preparation: Cell membranes from tissue or cultured cells stably expressing the adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).[5]

-

Radioligand: A high-affinity radioligand for the target receptor (e.g., [¹²⁵I]this compound for A₃R).[5]

-

Test Compound: Unlabeled this compound or other ligands for which affinity is to be determined.

-

Non-Specific Binding Control: A high concentration of a standard, non-selective agonist (e.g., 10 µM NECA) to determine non-specific binding.[5]

-

Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl₂.[5]

-

Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) presoaked in a solution like 0.3% polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filter.[6]

-

Scintillation Counter: For quantifying radioactivity.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues in a cold lysis buffer (e.g., 50 mM Tris-HCl, protease inhibitors).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[6]

-

-

Assay Setup:

-

Perform the assay in microtiter plates or tubes.

-

To each well/tube, add the assay components in the following order:

-

Include control wells for total binding (no test compound) and non-specific binding (a saturating concentration of an unlabeled ligand).[5]

-

-

Incubation:

-

Termination and Filtration:

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand used and Kd is its dissociation constant.[6]

-

Visualizations

A₃ Adenosine Receptor Signaling Pathway

This compound acts as an agonist at the A₃ adenosine receptor, which is predominantly coupled to the inhibitory G-protein, Gi.[8][9] This coupling initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10][11]

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay designed to determine the binding affinity of a test compound.

Logical Relationship of this compound Selectivity

This diagram illustrates the concept of receptor selectivity, where this compound demonstrates a significantly higher binding affinity for the A₃ receptor compared to other adenosine receptor subtypes.

References

- 1. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for AB-MECA in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

AB-MECA, a potent and selective agonist for the A3 adenosine receptor (A3AR), has demonstrated significant potential in cell culture experiments, particularly in the context of cancer research.[1] A3AR is often overexpressed in tumor cells compared to normal tissues, making it a promising therapeutic target. Activation of A3AR by this compound can induce cytotoxicity and apoptosis in various cancer cell lines and modulate key signaling pathways involved in cell proliferation and survival, such as the Wnt and PI3K/Akt/ERK pathways.[2][3][4] These application notes provide a comprehensive overview of the experimental use of this compound in cell culture, including detailed protocols for assessing its effects on cell viability, apoptosis, and relevant signaling cascades.

Introduction

Adenosine, a ubiquitous endogenous purine nucleoside, modulates numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A3 adenosine receptor (A3AR) has garnered considerable interest as a therapeutic target due to its distinct expression profile and functional roles in pathophysiology, including cancer and inflammation. This compound (N6-(4-Aminobenzyl)-9-[5-(methylcarbamoyl)-β-D-ribofuranosyl]adenine) is a high-affinity A3AR agonist that has been instrumental in elucidating the downstream consequences of A3AR activation.[1][3] In cancer cell lines, this compound has been shown to inhibit cell growth and induce programmed cell death.[2] This document outlines detailed protocols for utilizing this compound in cell culture to investigate its biological effects.

Data Presentation

The following tables summarize key quantitative data related to the use of this compound in cell culture experiments.

Table 1: Binding Affinity of this compound for Human A3 Adenosine Receptor

| Parameter | Value | Cell Line | Reference |

| Ki | 430.5 nM | CHO cells | [1] |

Table 2: Effective Concentrations of this compound in Cancer Cell Lines

| Cell Line | Assay | Concentration Range | Observed Effect | Reference |

| A549 (Human Lung Cancer) | Cytotoxicity | 1, 10, 100 µM | Dose-dependent cytotoxicity | [1] |

| JoPaca-1 (Pancreatic Cancer) | Cell Proliferation | 20 µM | Decreased cell proliferation | [2] |

| Hep-3B (Hepatocellular Carcinoma) | Cell Proliferation | 20 µM | Decreased cell proliferation | [2] |

| Ovarian Cancer Cells | Cell Viability | Dose-dependent | Reduced cell viability | [5] |

Signaling Pathways

This compound-induced activation of A3AR triggers a cascade of intracellular signaling events that collectively contribute to its anti-tumor effects. The primary mechanism involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This initial event influences several downstream pathways, including the Wnt and PI3K/Akt/ERK signaling axes.

A notable consequence of A3AR activation is the downregulation of the Wnt signaling pathway. This occurs through the stabilization of GSK-3β, which in turn promotes the degradation of β-catenin.[3] The reduction in nuclear β-catenin leads to decreased transcription of its target genes, including the key cell cycle regulators c-myc and cyclin D1.[2][3]

Furthermore, this compound treatment has been shown to suppress the pro-survival PI3K/Akt and ERK signaling pathways in several cancer cell types.[4][6] The inhibition of these pathways contributes to the induction of apoptosis and cell cycle arrest.

Experimental Protocols

The following are detailed protocols for assessing the effects of this compound in cell culture.

General Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and recover for 24 hours.[7]

-

This compound Preparation: Prepare a stock solution of this compound in DMSO.[3] Further dilute the stock solution in serum-free culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line, typically ranging from 1 µM to 100 µM.[1]

-

Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[2]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

MTT Addition: Following the this compound treatment period, add 10 µL of the MTT solution to each well of a 96-well plate and incubate for 3-4 hours at 37°C.[8]

-

Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of DMSO or MTT solvent to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis (Annexin V) Assay

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[9][10]

-

Cell Harvesting: After this compound treatment, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them, then combine with the supernatant containing any floating cells.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[10]

Western Blot Analysis of Signaling Proteins

This protocol is for analyzing changes in protein expression and phosphorylation in key signaling pathways.[4][11][12]

-

Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, β-catenin, c-myc, Cyclin D1, and a loading control like GAPDH) overnight at 4°C.[2][4]

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[9]

References

- 1. abcam.com [abcam.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. abmole.com [abmole.com]

- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. benthamscience.com [benthamscience.com]

- 7. axionbiosystems.com [axionbiosystems.com]

- 8. MTT Assay Kit (Cell Proliferation) (ab211091) | Abcam [abcam.com]

- 9. cdn.origene.com [cdn.origene.com]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]

- 12. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

AB-MECA In Vitro Assay Guide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-MECA, N⁶-(4-Aminobenzyl)-adenosine-5′-N-methyluronamide, is a potent and selective agonist for the A₃ adenosine receptor (A₃AR). The A₃AR is a G protein-coupled receptor (GPCR) that is increasingly recognized as a therapeutic target in various pathological conditions, including cancer, inflammation, and cardiac ischemia.[1][2] Notably, the A₃AR is often overexpressed in tumor tissues compared to normal tissues, making it a promising target for selective cancer therapy.[1][3]

Activation of the A₃AR by agonists like this compound initiates a signaling cascade that can lead to the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses.[2][4] The primary mechanism involves the coupling of the receptor to inhibitory G proteins (Gi), which leads to the suppression of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This initial event triggers downstream effects on key signaling pathways, including the Wnt/β-catenin and NF-κB pathways, which are critical for cell survival and proliferation.[2][4][5]

These application notes provide a comprehensive guide to performing in vitro assays with this compound to characterize its effects on cell signaling and function. Detailed protocols for key experiments are provided to assist researchers in evaluating the therapeutic potential of A₃AR agonists.

Data Presentation

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) and half-maximal effective concentrations (EC₅₀) of this compound and related compounds for adenosine receptor subtypes. This data is essential for designing experiments and interpreting results.

| Compound | Receptor Subtype | Species | Assay Type | Ki (nM) | EC₅₀ (nM) | Reference(s) |

| This compound | Human A₃ | CHO Cells | Binding | 430.5 | - | [6] |

| [¹²⁵I]this compound | Rat A₃ | CHO Cells | Binding | 1.48 | - | [6] |

| [¹²⁵I]this compound | Rat A₁ | COS-7 Cells | Binding | 3.42 | - | |

| [¹²⁵I]this compound | Canine A₂ₐ | COS-7 Cells | Binding | 25.1 | - | |

| IB-MECA | Human A₃ | - | Binding | 1.1 | - | [7] |

| IB-MECA | Human A₁ | - | Binding | 54 | - | [7] |

| IB-MECA | Human A₂ₐ | - | Binding | 56 | - | [7] |

| Cl-IB-MECA | Human A₃ | - | Binding | 0.33 | - | [8] |

Note: EC₅₀ values are highly dependent on the cell line and the specific in vitro assay being performed. Researchers should determine the EC₅₀ for their experimental system.

Signaling Pathways and Experimental Workflow

A₃ Adenosine Receptor Signaling Pathway

Activation of the A₃ adenosine receptor by this compound initiates a signaling cascade that inhibits cell growth and proliferation. The diagram below illustrates the key steps in this pathway.

Caption: A3AR signaling cascade initiated by this compound.

General Experimental Workflow

The following diagram outlines the general workflow for in vitro evaluation of this compound.

Caption: General workflow for this compound in vitro assays.

Experimental Protocols

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Materials:

-

Target cells (e.g., cancer cell lines)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[1]

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[9]

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.[9]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[1][9]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.[1]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

cAMP Assay

This assay quantifies the intracellular levels of cyclic AMP, a key second messenger in the A₃AR signaling pathway.

Materials:

-

Target cells expressing A₃AR

-

Cell culture medium

-

This compound

-

Forskolin (an adenylyl cyclase activator, used as a positive control)

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based)

-

Lysis buffer (provided with the kit or 0.1 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and grow to the desired confluency. Treat cells with various concentrations of this compound for a specified time. A common approach is to pre-treat with this compound before stimulating with forskolin to measure the inhibition of adenylyl cyclase.

-

Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions. This typically involves adding a lysis buffer and incubating for a short period.

-

Assay Procedure: Perform the cAMP assay following the kit's protocol. This usually involves the following steps:

-

Signal Detection: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Generate a standard curve using the cAMP standards. Calculate the cAMP concentration in the samples based on the standard curve. The results should show a decrease in cAMP levels in response to this compound treatment.

Western Blotting for Signaling Proteins

This technique is used to detect and quantify the expression levels of specific proteins in the A₃AR signaling pathway, such as β-catenin and Cyclin D1.[9]

Materials:

-

Treated cells

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-Cyclin D1, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in lysis buffer.[9] Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-